molecular formula C20H14N2O6 B13817547 2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione

2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione

Cat. No.: B13817547
M. Wt: 378.3 g/mol
InChI Key: PDEQOCMKSKPWRX-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a 4-(2,5-dioxopyrrol-1-yl)phenyl group at position 2 and methoxy groups at positions 4 and 3. The isoindole-1,3-dione moiety (phthalimide) is a well-known pharmacophore with applications in antimicrobial, anti-inflammatory, and anticancer agents . The 2,5-dioxopyrrol-1-yl group introduces a maleimide-like structure, which may enhance reactivity in biological systems, while the methoxy substituents likely influence solubility and electronic properties.

Properties

Molecular Formula

C20H14N2O6

Molecular Weight

378.3 g/mol

IUPAC Name

2-[4-(2,5-dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione

InChI

InChI=1S/C20H14N2O6/c1-27-14-8-7-13-17(18(14)28-2)20(26)22(19(13)25)12-5-3-11(4-6-12)21-15(23)9-10-16(21)24/h3-10H,1-2H3

InChI Key

PDEQOCMKSKPWRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-(2,5-dioxopyrrol-1-yl)benzaldehyde with 4,5-dimethoxyphthalic anhydride under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid or toluene, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, organometallic compounds.

Scientific Research Applications

2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt the normal biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The following table summarizes key structural differences between the target compound and analogs from the literature:

Compound Name / ID Core Structure Key Substituents Biological Activity Highlights Reference
Target Compound Isoindole-1,3-dione 4-(2,5-Dioxopyrrol-1-yl)phenyl; 4,5-dimethoxy Not reported in evidence (inferred potential)
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione (Compound 6-8) Isoindoline-1,3-dione 4-(4,5-Diphenylimidazol-2-yl)phenyl Antibacterial (Gram-positive/Gram-negative)
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3) Isoindoline-1,3-dione 4-(Acryloylindole)phenyl Cholinesterase inhibition (inferred)
(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (Compound 12) Isoindoline-1,3-dione 4-(Hydrazonoethyl)phenyl Antimicrobial (Gram-negative dominance)

Key Observations :

  • The target compound’s 2,5-dioxopyrrol-1-yl group distinguishes it from imidazole- or acryloyl-substituted analogs. This group may enhance electrophilicity, enabling covalent interactions with biological targets (e.g., cysteine residues in enzymes).
Antimicrobial Activity
  • Imidazole Analogs (Compounds 6-8) :
    • Compound 7 showed MIC = 12.5 µg/mL against E. coli and S. aureus, outperforming ampicillin (MIC = 25 µg/mL) .
    • Activity attributed to electron-withdrawing groups enhancing membrane disruption.
  • Hydrazone Analog (Compound 12) :
    • Exhibited 133% inhibition against B. subtilis compared to ampicillin, likely due to the hydrazone moiety enabling metal chelation .
  • Target Compound : The 2,5-dioxopyrrol-1-yl group may confer activity against resistant strains via irreversible enzyme inhibition, though experimental data are needed.
Antifungal and Anti-Inflammatory Activity
  • Imidazole Analogs : Moderate antifungal activity (MIC = 50 µg/mL against C. albicans), inferior to nystatin .
  • Compound 17c () : Demonstrated 72% anti-inflammatory activity via COX-2 inhibition, linked to sulfonamide substituents .

Electronic and Solubility Properties

  • Solubility: Methoxy groups improve aqueous solubility relative to non-polar substituents (e.g., chlorophenyl in Compound 5 ), which may enhance bioavailability.

Biological Activity

The compound 2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16N2O5\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_5

This structure includes a pyrrolidine moiety and isoindole dione, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The following table summarizes the cytotoxic activity observed in different studies:

Cell Line IC50 (µM) Reference
HCT-1169.379
MCF-710.28
A5498.107
WI38 (Normal)>20

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

The mechanism through which This compound exerts its effects involves several pathways:

  • Inhibition of Tyrosine Kinases : The compound has shown inhibitory effects on key tyrosine kinases involved in cancer progression, such as VEGFR-2 and c-Met. For instance, it demonstrated an IC50 of 51 nM against VEGFR-2 and 48 nM against c-Met in vitro assays .
  • Induction of Apoptosis : Studies using Annexin V-FITC/PI staining have indicated that treatment with this compound leads to significant apoptosis in cancer cells, suggesting that it may trigger programmed cell death pathways .

Study on HCT-116 Cells

In a study investigating the effects on HCT-116 colorectal cancer cells, compounds derived from similar structures exhibited notable cytotoxicity. The study reported that compounds with specific substitutions showed enhanced activity compared to standard treatments like cabozantinib .

Key Findings :

  • Compound 3c exhibited an IC50 of 1.184 µM, significantly lower than cabozantinib (16.350 µM), indicating superior efficacy.
  • Selectivity indices were calculated to assess safety; for example, compound 3c showed a 20-fold selectivity for cancer cells over normal cells .

Comparative Analysis with Other Anticancer Agents

A comparative analysis was conducted with other known anticancer agents. The results indicated that derivatives similar to This compound exhibited better or comparable activity against various cancer types when compared to established drugs like doxorubicin and cisplatin .

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